2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} is a complex organic compound characterized by its unique structure, which includes diazenediyl and oxirane groups
Vorbereitungsmethoden
The synthesis of 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} typically involves multiple steps. The synthetic route often starts with the preparation of the diazenediyl intermediate, followed by the introduction of the oxirane groups. Reaction conditions may include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions, where nucleophiles replace the oxirane ring, forming new compounds. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} involves its interaction with molecular targets through its diazenediyl and oxirane groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved may include the inhibition of specific enzymes or the activation of signaling pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile} include:
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: This compound also contains oxirane groups and is used in similar applications.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another compound with oxirane groups, used in the production of advanced materials.
Sorbitol, diether with methyloxirane: Used in industrial applications due to its polyfunctional epoxy resin properties.
Eigenschaften
CAS-Nummer |
154396-19-7 |
---|---|
Molekularformel |
C18H28N4O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2-[[2-cyano-5-(oxiran-2-ylmethoxy)pentan-2-yl]diazenyl]-2-methyl-5-(oxiran-2-ylmethoxy)pentanenitrile |
InChI |
InChI=1S/C18H28N4O4/c1-17(13-19,5-3-7-23-9-15-11-25-15)21-22-18(2,14-20)6-4-8-24-10-16-12-26-16/h15-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
BZEPCTCFUINZGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCOCC1CO1)(C#N)N=NC(C)(CCCOCC2CO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.